molecular formula C18H25N3O5S2 B601676 N-Desmethyldofetilide CAS No. 176447-94-2

N-Desmethyldofetilide

Cat. No.: B601676
CAS No.: 176447-94-2
M. Wt: 427.54
InChI Key:
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Description

N-Desmethyldofetilide is a derivative of dofetilide, a class III antiarrhythmic agent. Dofetilide is primarily used to maintain sinus rhythm in patients with atrial fibrillation and atrial flutter . This compound, as a metabolite of dofetilide, plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of the parent drug.

Scientific Research Applications

N-Desmethyldofetilide has several scientific research applications:

Future Directions

The future directions of “N-Desmethyldofetilide” research could involve further exploration of its potential uses and effects. This could include more detailed studies on its mechanism of action, potential applications in medical treatments, and the development of new synthesis methods. Relevant papers on these topics can be found and analyzed for more detailed information .

Preparation Methods

The synthesis of N-Desmethyldofetilide involves several steps. One common method includes the demethylation of dofetilide. This process can be achieved using various reagents and conditions, such as tritiated methyl iodide for radiolabeling purposes . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Desmethyldofetilide undergoes several types of chemical reactions:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

N-Desmethyldofetilide can be compared with other similar compounds, such as:

    Dofetilide: The parent compound, which has a similar mechanism of action but differs in its pharmacokinetic profile.

    Sotalol: Another class III antiarrhythmic agent that also blocks potassium channels but has additional beta-blocking properties.

    Amiodarone: A widely used antiarrhythmic with multiple mechanisms of action, including potassium channel blockade, but with a different side effect profile.

This compound is unique in its specific role as a metabolite of dofetilide, providing insights into the drug’s metabolism and aiding in the development of more effective therapeutic strategies.

Properties

IUPAC Name

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITIJIUDNAYXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176447-94-2
Record name Methanesulfonamide, N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176447942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(2-(2-[4-(methanesulfonamido)phenoxy]ethyl)amino)phenyl]methanesulfonamide
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Record name METHANESULFONAMIDE, N-(4-(2-((2-(4-((METHYLSULFONYL)AMINO)PHENOXY)ETHYL)AMINO)ETHYL)PHENYL)-
Source FDA Global Substance Registration System (GSRS)
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